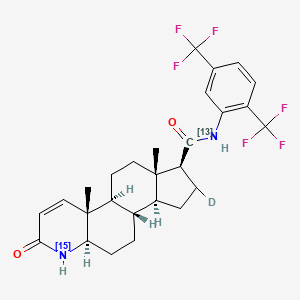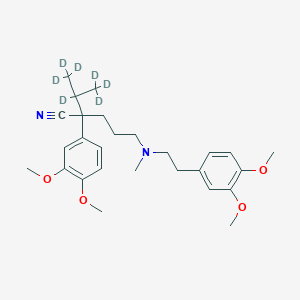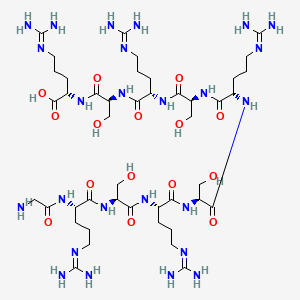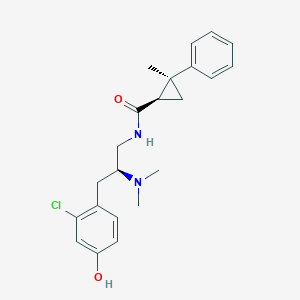
Mu opioid receptor antagonist 7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mu opioid receptor antagonist 7 is a compound that selectively binds to and inhibits the activity of the mu opioid receptor. This receptor is a type of G protein-coupled receptor that is primarily involved in mediating the effects of endogenous opioids like endorphins and exogenous opioids such as morphine. The inhibition of this receptor can be beneficial in various therapeutic contexts, including the treatment of opioid addiction and the management of opioid-induced side effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mu opioid receptor antagonist 7 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route starts with the preparation of a substituted piperidine derivative, which is then subjected to various functional group transformations to introduce the necessary pharmacophores. The reaction conditions often involve the use of organic solvents, catalysts, and reagents such as alkyl halides, amines, and acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality and consistency of the final product.
化学反应分析
Types of Reactions
Mu opioid receptor antagonist 7 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can result in a wide variety of functionalized derivatives.
科学研究应用
Mu opioid receptor antagonist 7 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of opioid receptors.
Biology: It helps in understanding the physiological and pathological roles of the mu opioid receptor in various biological systems.
Medicine: It is investigated for its potential in treating opioid addiction, reducing opioid-induced side effects, and managing pain without the risk of addiction.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents targeting the mu opioid receptor.
作用机制
Mu opioid receptor antagonist 7 exerts its effects by binding to the mu opioid receptor and preventing the activation of downstream signaling pathways. This inhibition blocks the receptor’s ability to mediate the effects of endogenous and exogenous opioids, thereby reducing pain perception, euphoria, and other opioid-induced effects. The molecular targets include the receptor itself and associated G proteins, which are involved in transmitting the signal from the receptor to intracellular effectors.
相似化合物的比较
Similar Compounds
Naloxone: A well-known mu opioid receptor antagonist used to reverse opioid overdose.
Naltrexone: Another mu opioid receptor antagonist used in the treatment of opioid and alcohol dependence.
Methylnaltrexone: A peripherally acting mu opioid receptor antagonist used to treat opioid-induced constipation.
Uniqueness
Mu opioid receptor antagonist 7 is unique in its specific binding affinity and selectivity for the mu opioid receptor. Unlike some other antagonists, it may have a different pharmacokinetic profile, making it suitable for specific therapeutic applications. Its unique chemical structure also allows for the exploration of novel interactions with the receptor, potentially leading to the development of new therapeutic agents.
属性
分子式 |
C22H27ClN2O2 |
|---|---|
分子量 |
386.9 g/mol |
IUPAC 名称 |
(1R,2S)-N-[(2S)-3-(2-chloro-4-hydroxyphenyl)-2-(dimethylamino)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H27ClN2O2/c1-22(16-7-5-4-6-8-16)13-19(22)21(27)24-14-17(25(2)3)11-15-9-10-18(26)12-20(15)23/h4-10,12,17,19,26H,11,13-14H2,1-3H3,(H,24,27)/t17-,19-,22+/m0/s1 |
InChI 键 |
HWDIMYHYEATTDO-LQBOVUBWSA-N |
手性 SMILES |
C[C@@]1(C[C@H]1C(=O)NC[C@H](CC2=C(C=C(C=C2)O)Cl)N(C)C)C3=CC=CC=C3 |
规范 SMILES |
CC1(CC1C(=O)NCC(CC2=C(C=C(C=C2)O)Cl)N(C)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


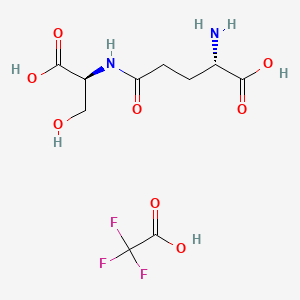
![methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B15138364.png)
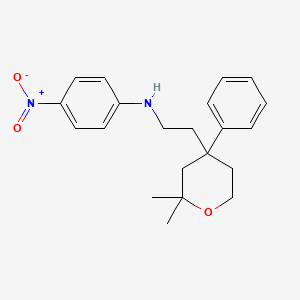

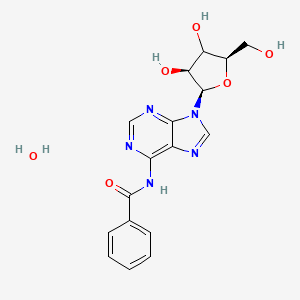
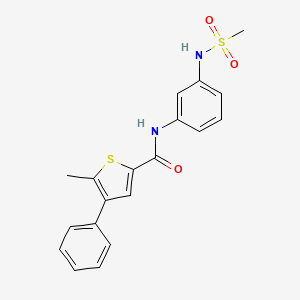
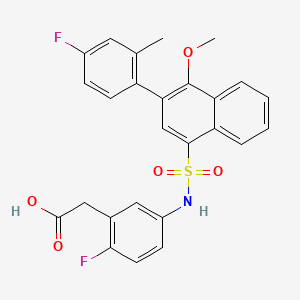
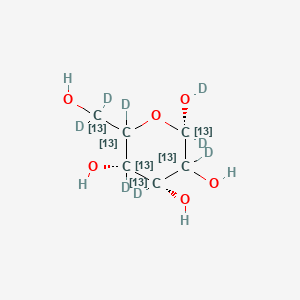
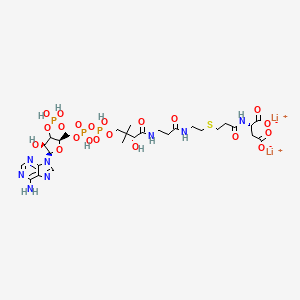
![[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone](/img/structure/B15138408.png)
